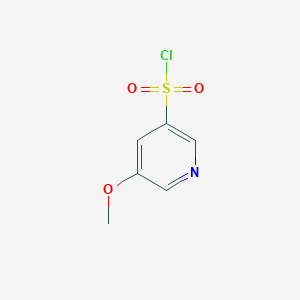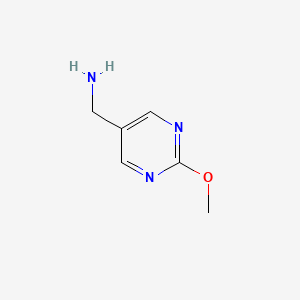![molecular formula C8H6Cl2F3N3O B1425932 2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide CAS No. 1383468-73-2](/img/structure/B1425932.png)
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Overview
Description
2-chloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is a chemical compound with the CAS Number: 1383468-73-2. It has a molecular weight of 288.06 . The IUPAC name for this compound is 2-chloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetohydrazide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6Cl2F3N3O/c9-2-6(17)15-16-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,16)(H,15,17). The InChI key is QVSMDXOYEIBZSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.06 . It should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis and Characterization
Supramolecular Architectures : A study by Khalid et al. (2021) highlighted the synthesis of pyridine-based hydrazone derivatives including variations of acetohydrazide. These were synthesized via ultrasonication and characterized using spectral analysis and X-ray crystallography, providing insights into their geometry and optical properties (Khalid et al., 2021).
Antitubercular Activity : Mohite et al. (2021) studied novel 2-(1H-tetrazol-5-yl) pyridine derivatives synthesized from pyridine nitrile, evaluating their antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021).
Antimicrobial Evaluation : Fuloria et al. (2009) explored the synthesis of derivatives from 2-chloro-3-methylphenoxy acetohydrazide, examining their antibacterial and antifungal activities (Fuloria et al., 2009).
Pharmaceutical and Biomedical Applications
Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and evaluated them for antidepressant and nootropic activities, finding potential for CNS active agents (Thomas et al., 2016).
Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized 1, 3, 4-oxadiazole derivatives and evaluated their analgesic and anti-inflammatory effects, demonstrating significant potential in these areas (Dewangan et al., 2015).
Chemical Synthesis and Structural Analysis
Boronic Acid Synthesis : Liu Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, discussing various reaction conditions and characterizing the product's purity and structure (Liu Guoqua, 2014).
Halogen Shuffling in Pyridines : Mongin et al. (1998) described a method for selectively substituting halogens in 2-chloro-6-(trifluoromethyl)pyridine, a process important for further chemical manipulations (Mongin et al., 1998).
Additional Applications
DNA Binding Studies : Eesee (2016) synthesized a Ni(II) complex of a derivative and analyzed its DNA binding activity, providing insights into potential biomedical applications (Eesee, 2016).
Antioxidant and Antimicrobial Activities : Bonacorso et al. (2015) synthesized novel pyridine derivatives and evaluated their antioxidant and antimicrobial properties, highlighting the compound's potential in health-related applications (Bonacorso et al., 2015).
Future Directions
properties
IUPAC Name |
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N3O/c9-2-6(17)15-16-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSMDXOYEIBZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



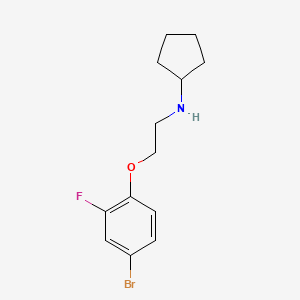
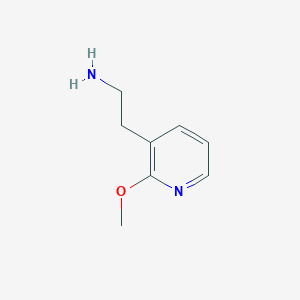
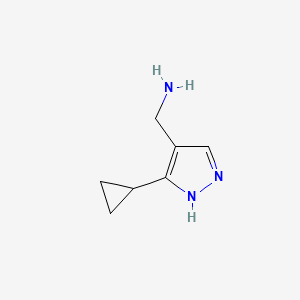
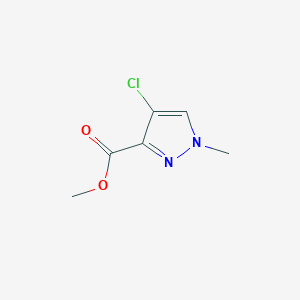
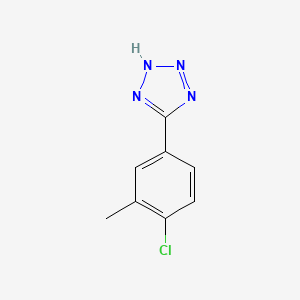
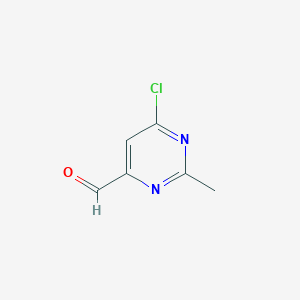
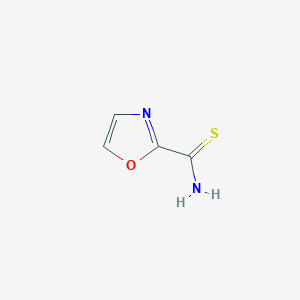
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
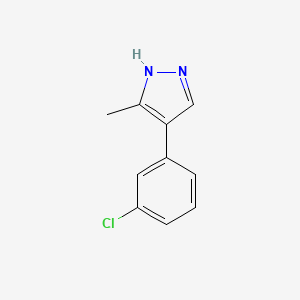
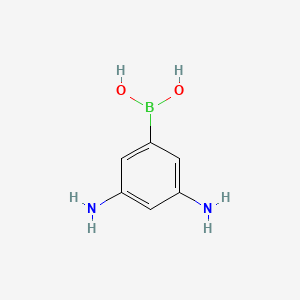
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
